2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methoxyphenyl)sulfanyl]pyrazine 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methoxyphenyl)sulfanyl]pyrazine
Brand Name: Vulcanchem
CAS No.: 2549051-72-9
VCID: VC11885125
InChI: InChI=1S/C16H16N4OS/c1-11-10-12(2)20(19-11)15-16(18-9-8-17-15)22-14-6-4-13(21-3)5-7-14/h4-10H,1-3H3
SMILES: CC1=CC(=NN1C2=NC=CN=C2SC3=CC=C(C=C3)OC)C
Molecular Formula: C16H16N4OS
Molecular Weight: 312.4 g/mol

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methoxyphenyl)sulfanyl]pyrazine

CAS No.: 2549051-72-9

Cat. No.: VC11885125

Molecular Formula: C16H16N4OS

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methoxyphenyl)sulfanyl]pyrazine - 2549051-72-9

Specification

CAS No. 2549051-72-9
Molecular Formula C16H16N4OS
Molecular Weight 312.4 g/mol
IUPAC Name 2-(3,5-dimethylpyrazol-1-yl)-3-(4-methoxyphenyl)sulfanylpyrazine
Standard InChI InChI=1S/C16H16N4OS/c1-11-10-12(2)20(19-11)15-16(18-9-8-17-15)22-14-6-4-13(21-3)5-7-14/h4-10H,1-3H3
Standard InChI Key NFAHNDQRYVZHJY-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=NC=CN=C2SC3=CC=C(C=C3)OC)C
Canonical SMILES CC1=CC(=NN1C2=NC=CN=C2SC3=CC=C(C=C3)OC)C

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound’s structure comprises:

  • Pyrazine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.

  • 3,5-Dimethylpyrazole: Attached at position 2 of the pyrazine, contributing steric bulk and hydrogen-bonding potential .

  • 4-Methoxyphenylsulfanyl group: Positioned at position 3, enhancing lipophilicity and electronic effects.

Table 1: Molecular Data

PropertyValue
Molecular FormulaC₁₆H₁₆N₄OS
Molecular Weight312.4 g/mol
IUPAC Name2-(3,5-Dimethylpyrazol-1-yl)-3-(4-methoxyphenyl)sulfanylpyrazine
SMILESCC1=CC(=NN1C2=NC=CN=C2SC3=CC=C(C=C3)OC)C
InChIKeyNFAHNDQRYVZHJY-UHFFFAOYSA-N

The sulfanyl (-S-) bridge and methoxy (-OCH₃) group influence solubility and reactivity, with the former enabling disulfide bond formation and the latter modulating electronic density .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via cyclocondensation reactions, typically involving:

  • Diketone intermediates: Reacted with hydrazine derivatives under reflux conditions in ethanol or acetic acid .

  • Regioselective functionalization: Ensures precise substitution at the pyrazine C2 and C3 positions.

Example Protocol :

  • Step 1: React ethyl trifluoroacetate with sodium methoxide and 4-methoxyacetophenone to form a diketone intermediate.

  • Step 2: Treat the diketone with 3,5-dimethylpyrazole-1-carbohydrazide in ethanol under reflux for 12–24 hours.

  • Purification: Chromatography or recrystallization yields the final product (purity >95%).

Spectroscopic Characterization

Analytical Data

  • NMR (¹H and ¹³C):

    • Pyrazole protons: Singlets at δ 2.25 ppm (3H, CH₃) and δ 2.50 ppm (3H, CH₃) .

    • Pyrazine protons: Doublets at δ 8.10–8.30 ppm (aromatic H).

    • Methoxy group: Singlet at δ 3.85 ppm (3H, OCH₃).

  • IR: Peaks at 1600 cm⁻¹ (C=N stretch) and 1250 cm⁻¹ (C-O-C stretch) .

  • Mass Spectrometry: Molecular ion peak at m/z 312.4 [M+H]⁺ .

Physicochemical Properties

Table 2: Key Properties

PropertyValue/Description
SolubilitySoluble in DMSO, methanol; insoluble in water
StabilityStable at RT; sensitive to strong acids/bases
LogP~3.2 (predicted)

The compound’s lipophilicity (LogP ~3.2) suggests moderate membrane permeability, favorable for cellular uptake .

Biological Activities and Applications

Anticancer Activity

Pyrazine derivatives demonstrate pro-apoptotic effects in cancer cells. For example:

  • IC₅₀: 1.3–1.8 µM in HCT116 and SW620 colorectal cancer cells for related compounds .

  • Mechanism: G2/M cell cycle arrest and caspase-3 activation .

Anti-Inflammatory Effects

Pyrazole moieties inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin synthesis . Analogous compounds show:

  • Edema inhibition: 70–78% in carrageenan-induced rat models .

Research Applications

Drug Discovery

The compound serves as a scaffold for derivatization:

  • Analog synthesis: Modifications at the sulfanyl or methoxy groups enhance target selectivity .

  • Structure-activity relationship (SAR) studies: Optimize pharmacokinetic profiles .

Chemical Biology

  • Enzyme inhibition: Potential interactions with kinases or oxidoreductases due to electron-rich heterocycles .

  • Fluorescent probes: Pyrazine’s aromaticity enables use in bioimaging .

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